molecular formula C13H18FN3S B5774221 N-ethyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide

N-ethyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide

Cat. No. B5774221
M. Wt: 267.37 g/mol
InChI Key: DLQRGUXHSARBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide, also known as EFPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EFPT is a piperazine derivative that has been synthesized and studied for its pharmacological properties.

Mechanism of Action

N-ethyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide acts as a partial agonist at the dopamine D2 receptor and a full agonist at the sigma-1 receptor. It also has affinity for the serotonin 5-HT1A receptor. The activation of these receptors by N-ethyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide leads to the modulation of neurotransmitter release and neuronal activity, resulting in changes in behavior and mood.
Biochemical and Physiological Effects:
N-ethyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has been shown to produce anxiolytic and antidepressant effects in animal models. It has also been found to enhance cognitive function and improve memory consolidation. N-ethyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-ethyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been well-characterized in terms of its pharmacological properties. N-ethyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has also been found to have a high affinity for several receptors in the brain, making it a useful tool for studying their function. However, N-ethyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has limitations in terms of its solubility and stability, which may affect its potency and reproducibility in experiments.

Future Directions

N-ethyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has potential applications in the development of new drugs for neurological and psychiatric disorders. Future research could focus on optimizing the synthesis method and improving the pharmacological properties of N-ethyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide. Additionally, studies could investigate the effects of N-ethyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide on other neurotransmitter systems and its potential for combination therapy with other drugs. N-ethyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide may also have applications in the study of receptor function and the development of new imaging techniques.

Synthesis Methods

N-ethyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 2-fluorophenylpiperazine with ethyl isothiocyanate. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of N-ethyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has been reported in several scientific publications and has been successfully replicated by researchers.

Scientific Research Applications

N-ethyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have an affinity for several receptors in the brain, including the dopamine D2 receptor, serotonin 5-HT1A receptor, and sigma-1 receptor. These receptors are involved in the regulation of mood, cognition, and behavior, making N-ethyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide a promising candidate for drug development.

properties

IUPAC Name

N-ethyl-4-(2-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3S/c1-2-15-13(18)17-9-7-16(8-10-17)12-6-4-3-5-11(12)14/h3-6H,2,7-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQRGUXHSARBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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